molecular formula C18H37O5P B14763498 Dioctylphosphonoacetic acid

Dioctylphosphonoacetic acid

Cat. No.: B14763498
M. Wt: 364.5 g/mol
InChI Key: HVLGJIGOKQDGIZ-UHFFFAOYSA-N
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Description

Dioctylphosphonoacetic acid (CAS: 3095-95-2) is an organophosphorus compound with the molecular formula C₁₇H₃₅O₅P and molar mass 338.43 g/mol. Structurally, it consists of a phosphonoacetic acid backbone substituted with two octyl groups at the phosphorus atom. This compound is notable for its amphiphilic properties, combining hydrophobic octyl chains with a polar phosphonoacetic acid group. It is commonly used as a corrosion inhibitor, chelating agent, and intermediate in organic synthesis .

Properties

Molecular Formula

C18H37O5P

Molecular Weight

364.5 g/mol

IUPAC Name

2-dioctoxyphosphorylacetic acid

InChI

InChI=1S/C18H37O5P/c1-3-5-7-9-11-13-15-22-24(21,17-18(19)20)23-16-14-12-10-8-6-4-2/h3-17H2,1-2H3,(H,19,20)

InChI Key

HVLGJIGOKQDGIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOP(=O)(CC(=O)O)OCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dioctylphosphonoacetic acid can be synthesized through several methods. One common method involves the reaction of octyl alcohol with phosphorus trichloride to form dioctylphosphite, which is then oxidized to dioctylphosphonate. This intermediate is subsequently reacted with bromoacetic acid to yield this compound . The reaction conditions typically involve the use of solvents such as acetonitrile or dioxane and may be accelerated using microwave irradiation .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. The key steps include the controlled addition of reactants, maintenance of specific temperatures and pressures, and purification of the final product through distillation or crystallization . The use of automated systems ensures consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

Dioctylphosphonoacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted phosphonoacetic acids .

Mechanism of Action

The mechanism of action of dioctylphosphonoacetic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit DNA polymerase, particularly in viruses, by mimicking the natural substrate and interfering with the enzyme’s activity . This inhibition prevents viral replication and can be used to control viral infections.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between dioctylphosphonoacetic acid and related organophosphorus compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Substituents on Phosphorus Applications
This compound C₁₇H₃₅O₅P 338.43 Phosphonoacetic acid, octyl Two octyl groups Corrosion inhibition, chelation
Diethylphosphonoacetic acid C₆H₁₃O₅P 196.14 Phosphonoacetic acid, ethyl Two ethyl groups Organic synthesis (esterification)
Dioctyl methylphosphonate C₁₇H₃₇O₃P 320.44 Methylphosphonate, octyl One methyl, two octyl groups Plasticizers, lubricant additives
Hydroxyphosphonoacetic acid C₂H₅O₆P 156.03 Phosphonoacetic acid, hydroxyl Hydroxyl group Medical research (enzyme inhibition)
Diphenylphosphonic acid C₁₂H₁₁O₂P 218.19 Phosphonic acid, phenyl Two phenyl groups Flame retardants, catalysis

Physical and Chemical Properties

  • This compound: Density 1.220 g/mL at 25°C. The octyl chains enhance lipid solubility, making it effective in non-aqueous systems .
  • Diethylphosphonoacetic acid: Lower density (1.220 g/mL) and smaller molecular size compared to the dioctyl derivative, favoring reactivity in esterification reactions .
  • Hydroxyphosphonoacetic acid: Higher polarity due to the hydroxyl group, enabling strong chelation of metal ions like Ca²⁺ and Fe³⁺ .

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